molecular formula C17H19N5O2S B15078934 ethyl 5-amino-1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B15078934
M. Wt: 357.4 g/mol
InChI Key: SHXVQARHNNROBZ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique combination of pyrazole, thieno, and pyrimidine rings, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved through the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The pyrazole ring is then introduced via a condensation reaction with hydrazine derivatives . The final step involves the esterification of the carboxylate group using ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common solvents used in industrial production include dimethylformamide (DMF) and toluene, while catalysts such as p-toluenesulfonic acid are employed to accelerate the reactions .

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 5-amino-1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H19N5O2S

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl 5-amino-1-(10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)pyrazole-4-carboxylate

InChI

InChI=1S/C17H19N5O2S/c1-3-12-20-15(13-9-6-5-7-11(9)25-16(13)21-12)22-14(18)10(8-19-22)17(23)24-4-2/h8H,3-7,18H2,1-2H3

InChI Key

SHXVQARHNNROBZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C2C3=C(CCC3)SC2=N1)N4C(=C(C=N4)C(=O)OCC)N

Origin of Product

United States

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